17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione
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Overview
Description
17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione is a synthetic steroid compound with the molecular formula C21H28O5 and a molecular weight of 360.454 g/mol . This compound is part of the pregnane steroid family and is characterized by its multiple hydroxyl groups and a diene structure.
Preparation Methods
The synthesis of 17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione involves several steps, including acetylation, sulfonylation, and fluorination . The process typically starts with the acetylation of 11-alpha,17-alpha,21-trihydroxypregna-4-ene-3,20-dione, followed by sulfonylation and elimination to form a diene structure. Subsequent steps include fluorination and hydrolysis to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or to remove double bonds.
Substitution: Common reagents include halogens and sulfonyl chlorides, leading to the formation of new derivatives.
Hydrolysis: Converts esters or acetates to their corresponding alcohols or acids.
Major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can have different biological activities .
Scientific Research Applications
17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione involves binding to specific steroid receptors in the body. This binding can modulate gene expression and influence various biological pathways, including inflammation and immune response . The compound’s effects are mediated through its interaction with glucocorticoid receptors, leading to changes in protein synthesis and cellular function .
Comparison with Similar Compounds
17-alpha,20-beta,21-Trihydroxypregna-1,4-diene-3,11-dione can be compared with other similar compounds such as:
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with potent anti-inflammatory effects.
Prednisolone: A commonly used corticosteroid for treating various inflammatory conditions.
The uniqueness of this compound lies in its specific hydroxylation pattern and diene structure, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3 |
InChI Key |
UMAIDVARGWSZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.